molecular formula C8H9N2OP B8139928 6-(Dimethylphosphoryl)nicotinonitrile

6-(Dimethylphosphoryl)nicotinonitrile

Cat. No.: B8139928
M. Wt: 180.14 g/mol
InChI Key: HDOHCPOIHOADFX-UHFFFAOYSA-N
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Description

6-(Dimethylphosphoryl)nicotinonitrile is a chemical compound with the molecular formula C₈H₉N₂OP. It is a derivative of nicotinonitrile, where a dimethylphosphoryl group is attached to the 6-position of the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with nicotinonitrile as the starting material.

  • Reaction Steps: The dimethylphosphoryl group is introduced through a phosphorylation reaction. This involves the reaction of nicotinonitrile with dimethylphosphoryl chloride in the presence of a suitable base, such as triethylamine.

  • Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods:

  • Scale-Up: For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of continuous flow reactors or large-scale batch reactors.

  • Purification: The product is purified through recrystallization or column chromatography to remove any impurities.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in 6-(Dimethylphosphoryl)nicotinamide.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the nitrile group.

  • Substitution: Electrophilic substitution reactions can be facilitated by using strong acids like sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation Products: Oxidation can yield 6-(Dimethylphosphoryl)nicotinic acid.

  • Reduction Products: Reduction can produce 6-(Dimethylphosphoryl)nicotinamide.

  • Substitution Products: Substitution reactions can lead to various substituted pyridines.

Chemistry:

  • Synthetic Intermediate: this compound is used as a synthetic intermediate in the preparation of more complex organic molecules.

  • Catalyst: It can act as a ligand in transition metal catalysis, facilitating various organic transformations.

Biology:

  • Biochemical Studies: The compound is used in biochemical studies to investigate the role of phosphorylation in biological systems.

  • Protein Interaction: It can be employed to study protein interactions and binding affinities.

Medicine:

  • Drug Development: It serves as a precursor in the synthesis of potential pharmaceuticals.

  • Therapeutic Agents: Research is ongoing to explore its use in developing therapeutic agents for various diseases.

Industry:

  • Agricultural Chemicals: It is used in the synthesis of pesticides and herbicides.

  • Material Science: The compound finds applications in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 6-(Dimethylphosphoryl)nicotinonitrile exerts its effects depends on its specific application. In biochemical studies, it may mimic the phosphorylation of proteins, affecting signaling pathways and cellular processes. In catalysis, it can coordinate to metal centers, altering their reactivity and facilitating chemical transformations.

Molecular Targets and Pathways:

  • Protein Phosphorylation: In biological systems, it targets proteins that undergo phosphorylation, influencing signaling pathways.

  • Catalytic Sites: In catalysis, it targets metal centers, modifying their electronic properties and reactivity.

Comparison with Similar Compounds

  • 6-(Dimethylphosphoryl)pyridin-3-yl]methanamine: A structural analog with an amine group instead of a nitrile group.

  • 2-(Dimethylphosphoryl)nicotinic acid: A related compound with a carboxylic acid group instead of a nitrile group.

Uniqueness:

  • Functional Group Variations: The presence of the nitrile group in 6-(Dimethylphosphoryl)nicotinonitrile distinguishes it from its analogs, leading to different reactivity and applications.

  • Phosphorylation: The dimethylphosphoryl group imparts unique chemical properties, making it valuable in phosphorylation studies and catalysis.

Properties

IUPAC Name

6-dimethylphosphorylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N2OP/c1-12(2,11)8-4-3-7(5-9)6-10-8/h3-4,6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOHCPOIHOADFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=NC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N2OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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